Estrone 3-sulfate sodium salt, contains ~35% Tris as stabilizer
Description
General Context of Estrogen Conjugates in Biological Systems
Estrogen conjugates are forms of estrogens that have been chemically modified, typically by the addition of a sulfate (B86663) or glucuronide group. This conjugation process, which mainly occurs in the liver, renders the estrogens more water-soluble, facilitating their circulation in the bloodstream and subsequent excretion. nih.govoup.comdrugbank.com Importantly, conjugated estrogens, including estrone (B1671321) 3-sulfate, have a significantly lower affinity for estrogen receptors and are therefore considered biologically inactive. oup.comwikipedia.org
The formation of estrogen conjugates is a major metabolic pathway for both estrogens produced within the body and those introduced from external sources. oup.com The most abundant of these conjugates in circulation are the sulfates, with estrone 3-sulfate being the most prevalent. oup.comtaylorandfrancis.com This large circulating pool of conjugated estrogens serves as a readily available reservoir that can be converted back to active forms in various tissues. wikipedia.org
The transport of these hydrophilic conjugates into cells is not a simple diffusion process but is mediated by specific carrier proteins, such as organic anion transporting polypeptides (OATPs). wikipedia.orgnih.govfrontiersin.orgnih.gov This regulated uptake allows for tissue-specific control over the availability of estrogen precursors.
Biochemical Significance of Estrone 3-Sulfate Sodium Salt
The biochemical importance of estrone 3-sulfate lies in its role as a stable, circulating precursor to more potent estrogens. nih.govpubcompare.ai Its levels in the blood are significantly higher—5 to 10 times greater—than those of unconjugated estrogens like estrone (E1) and estradiol (B170435) (E2). nih.govresearchgate.net Furthermore, it possesses a longer half-life than these active estrogens, making it an ideal storage form. wikipedia.orgnih.govtaylorandfrancis.com
The conversion of inactive estrone 3-sulfate to active estrone is catalyzed by the enzyme steroid sulfatase (STS). nih.govdoi.orgresearchgate.net This enzyme is found in various tissues, including the liver, placenta, and notably in hormone-dependent tissues like the breast. doi.orgnih.gov The reverse reaction, the sulfonation of estrone back to estrone 3-sulfate, is catalyzed by estrogen sulfotransferases (SULTs), particularly SULT1E1. nih.govwikipedia.org
This dynamic equilibrium between sulfation and desulfation is a critical regulatory mechanism. It allows tissues to control their local concentration of active estrogens, thereby modulating estrogenic activity. An imbalance in this system, particularly an increase in STS activity, can lead to elevated local estrogen levels, a factor implicated in the growth of hormone-dependent cancers. nih.govdoi.org
| Enzyme | Abbreviation | Function | Substrate | Product |
|---|---|---|---|---|
| Steroid Sulfatase | STS | Removes the sulfate group (desulfation) | Estrone 3-sulfate | Estrone |
| Estrogen Sulfotransferase | SULT1E1 | Adds a sulfate group (sulfation) | Estrone | Estrone 3-sulfate |
| 17β-Hydroxysteroid Dehydrogenases | 17β-HSDs | Converts estrone to estradiol | Estrone | Estradiol |
Role as a Circulating Precursor and Reservoir for Active Estrogens
Estrone 3-sulfate is the most abundant circulating estrogen precursor in both women of all ages and in men. nih.gov Its concentration in the blood can be 10 to 25 times higher than that of estrone and estradiol combined. taylorandfrancis.com This vast circulating pool, coupled with its extended metabolic stability due to sulfate conjugation, establishes estrone 3-sulfate as a crucial long-lasting reservoir for the production of active estrogens. nih.govdrugbank.comtaylorandfrancis.compubcompare.ai
The process begins with the uptake of estrone 3-sulfate from the bloodstream into target cells via transporter proteins. nih.govfrontiersin.org Once inside the cell, steroid sulfatase (STS) hydrolyzes estrone 3-sulfate to release estrone. nih.govresearchgate.net Estrone itself is a weak estrogen but can be readily converted to the much more potent estradiol by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs). wikipedia.orgnih.gov
This "intracrine" model, where active hormones are synthesized within their target tissues from circulating inactive precursors, is fundamental to understanding estrogen action, especially in postmenopausal women. portlandpress.com In this population, peripheral tissues, rather than the ovaries, become the primary sites of estrogen synthesis, relying heavily on the circulating reservoir of estrone 3-sulfate. doi.orgtaylorandfrancis.com
| Compound | Relative Circulating Levels | Biological Activity |
|---|---|---|
| Estrone 3-sulfate | High (5-10 times higher than unconjugated estrogens) nih.govresearchgate.net | Inactive wikipedia.org |
| Estrone (E1) | Low | Weakly estrogenic wikipedia.org |
| Estradiol (E2) | Low | Potent estrogen nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The conjugated estrogens, equally to the normal physiological estrogen, work by agonistically binding to the estrogen receptors alpha and beta. The estrogen receptors vary in quantity and proportion according to the tissues and hence, the activity of this conjugated estrogens is very variable. The activity made by the conjugated estrogens is driven by the increase in the synthesis of DNA, RNA and various proteins in responsive tissues which in order will reduce the release of gonadotropin-releasing hormone, follicle-stimulating hormone and leuteinizing hormone. The specific mechanism of action cannot be described only in terms of total estrogenic action as the pharmacokinetic profile, the tissue specificity and the tissue metabolism is different for each component of the product. |
|---|---|
CAS No. |
438-67-5 |
Molecular Formula |
C18H22NaO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
sodium [(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/t14-,15-,16+,18+;/m1./s1 |
InChI Key |
NXIYWKXROFOTPA-ZFINNJDLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Appearance |
White to Off-White Solid |
melting_point |
Can range from 173-282 °C depending of the component |
Other CAS No. |
12126-59-9 438-67-5 |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
481-97-0 (Parent) |
solubility |
Soluble |
Synonyms |
Carentil Climarest Climopax Congest Conjugated Equine Estrogens Conjugated Estrogenic Hormones Conjugated Estrogenic Substances Conjugated Estrogens Dagynil Equine Estrogens, Conjugated Estro Feminal Estro-Feminal Estrogenic Hormones, Conjugated Estrogenic Substances, Conjugated Estrogens, Conjugated Estrogens, Conjugated (USP) Femavit Oestro Feminal Oestro-Feminal Oestrofeminal Prelestrin Premarin Presomen Progens Transannon |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Estrone 3 Sulfate Sodium Salt
Enzymatic Formation of Estrone (B1671321) 3-Sulfate
The biosynthesis of estrone 3-sulfate from estrone is a conjugation reaction catalyzed by specific enzymes known as sulfotransferases (SULTs). nih.govnih.gov This process, referred to as sulfation or sulfoconjugation, involves the transfer of a sulfonate group to the hydroxyl group of estrone, rendering it more water-soluble and biologically inactive. nih.govnih.gov
The sulfation of estrogens is primarily carried out by cytosolic sulfotransferases, with SULT1E1 and, to a lesser extent, SULT1A1 being the key enzymes involved. wikipedia.orgfrontiersin.org SULT1E1 is commonly known as estrogen sulfotransferase (EST) due to its high efficiency and affinity for estrogenic molecules at physiological concentrations. nih.govwikipedia.org It catalyzes the sulfonation of both estrone and estradiol (B170435). nih.govwikipedia.org SULT1A1 can also sulfate (B86663) estrogens, but with lower efficiency compared to SULT1E1. researchgate.net
The general mechanism involves the binding of the estrogen substrate and the co-substrate, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to the active site of the sulfotransferase enzyme. nih.gov The enzyme then facilitates the transfer of the sulfuryl group from PAPS to the 3-hydroxyl position of the estrogen. nih.govnih.gov The specificity of these enzymes is critical for regulating estrogen homeostasis. SULT1E1, in particular, exhibits a high affinity for estradiol, with a Michaelis constant (Km) value as low as 4 nM. eur.nl
Table 1: Substrate Specificity of Key Human Estrogen Sulfotransferases
Enzyme Primary Substrates Relative Affinity/Efficiency Typical Tissue Expression SULT1E1 Estradiol, Estrone High affinity and efficiency for estrogens. [3, 22] Liver, endometrium, breast, placenta. [22, 23] SULT1A1 Phenolic compounds, Estrone, Estradiol Broad substrate specificity; lower affinity for estrogens compared to SULT1E1. [18, 19, 26] Liver, lungs, kidney, gastrointestinal tissues. aacrjournals.org
The universal donor of the sulfonate group for all sulfotransferase-catalyzed reactions is 3′-phosphoadenosine 5′-phosphosulfate (PAPS). nih.govnih.govtaylorandfrancis.com PAPS is an activated form of sulfate that is synthesized in the cytoplasm of cells from inorganic sulfate and ATP. taylorandfrancis.com This synthesis is a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS), which exists in two isoforms, PAPSS1 and PAPSS2. nih.govnih.gov The availability of PAPS is a critical rate-limiting factor for sulfation reactions. In the enzymatic reaction, SULT1E1 or SULT1A1 catalyzes the transfer of the sulfuryl group from PAPS to estrone, resulting in the formation of estrone 3-sulfate and adenosine 3′, 5′-diphosphate (PAP). nih.govnih.gov
Deconjugation and Activation of Estrone 3-Sulfate
The conversion of the inactive estrone 3-sulfate back into biologically active estrogens is a vital pathway, particularly in postmenopausal women, for local estrogen production in target tissues. frontiersin.orgnih.gov This reactivation process involves two key enzymatic steps.
Steroid sulfatase (STS), an enzyme located in the membranes of the endoplasmic reticulum, catalyzes the hydrolysis of the sulfate ester bond of estrone 3-sulfate, releasing unconjugated estrone. nih.govnih.govoup.com This desulfonation reaction is the primary mechanism for reactivating the large circulating pool of estrone sulfate. nih.gov The catalytic mechanism of STS is complex, involving a unique post-translationally modified formylglycine residue within its active site. nih.gov This residue is crucial for the nucleophilic attack on the sulfur atom of the steroid sulfate, leading to the cleavage of the sulfate group. nih.gov The expression and activity of STS are critical determinants of local estrogen levels in hormone-dependent tissues. oup.com
Once estrone is liberated from its sulfated form by STS, it can be converted into the most potent human estrogen, estradiol. nih.gov This conversion is catalyzed by members of the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes. nih.govwikipedia.org These enzymes catalyze the interconversion between 17-ketosteroids (like estrone) and 17β-hydroxysteroids (like estradiol). wikipedia.orgoup.com
Multiple isoforms of 17β-HSD exist, with differing catalytic preferences and tissue distributions. nih.gov 17β-HSD type 1, for example, primarily catalyzes the reductive reaction, converting estrone to estradiol, thereby increasing local estrogenic activity. nih.govresearchgate.netaacrjournals.org Conversely, other isoforms, such as 17β-HSD type 2, predominantly catalyze the oxidative reaction, converting estradiol back to the less potent estrone. nih.govwikipedia.org
Table 2: Key 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Isoforms in Estrogen Metabolism
Isoform Primary Reaction Function Common Location 17β-HSD Type 1 Estrone → Estradiol [1, 2] Increases local concentration of potent estradiol. Ovaries, placenta, breast epithelium. nih.gov 17β-HSD Type 2 Estradiol → Estrone [1, 4] Decreases local estradiol levels; considered "antiestrogenic". nih.gov Liver, endometrium, placenta, bone. nih.gov 17β-HSD Type 4 Estradiol → Estrone nih.gov Inactivates estradiol. Uterus. nih.gov 17β-HSD Type 7 Estrone → Estradiol nih.gov Activates estrogens. Ovaries, breasts, placenta. nih.gov
Dynamic Equilibrium between Sulfated and Unsulfated Estrogens
The concentration of active estrogens in any given tissue is not solely dependent on production by the gonads but is also finely regulated by a dynamic local equilibrium between synthesis and inactivation. nih.govwikipedia.org The opposing actions of estrogen sulfotransferases (SULT1E1, SULT1A1) and steroid sulfatase (STS) create a balance between the large, inactive circulating pool of estrone 3-sulfate and the readily available pool of unconjugated estrone. nih.govwikipedia.org
This equilibrium is further modulated by the activities of various 17β-HSD isoforms, which control the ratio of the less potent estrone to the highly potent estradiol. nih.govnih.gov In tissues where the activity of STS and reductive 17β-HSDs (like type 1) is high, there will be a net conversion of estrone 3-sulfate to estradiol, leading to increased local estrogenic effects. Conversely, in tissues with high levels of SULTs and oxidative 17β-HSDs (like type 2), estradiol will be rapidly inactivated to estrone and then sulfated to estrone 3-sulfate. This intricate enzymatic interplay allows for precise, tissue-specific control of active estrogen levels from the stable estrone 3-sulfate reservoir.
Table 3: Chemical Compounds Mentioned
Environmental Degradation and Biotransformation Pathways
Estrone 3-sulfate (E1-3S), the sodium salt of which is a conjugated form of the steroid hormone estrone, can enter the environment through various pathways, including the application of animal manure to agricultural lands nih.gov. While considered biologically inactive in its conjugated form, E1-3S can act as a precursor to the hormonally active estrone (E1) nih.govacs.org. Its fate in the environment is governed by microbially-mediated deconjugation and subsequent transformation of the liberated free estrogen researchgate.net. The primary degradation mechanism involves the enzymatic hydrolysis of the sulfate group, a reaction catalyzed by arylsulfatase enzymes present in soil and aquatic environments, which cleaves the ester bond to release free estrone acs.orgresearchgate.netacs.org. Although readily degradable, residues of E1-3S have been detected in various environmental compartments, including sewer systems, wastewater, river water, and sediments, indicating that its degradation is incomplete in some scenarios acs.orgacs.org.
Aerobic Degradation Kinetics in Aquatic and Soil Environments
The aerobic degradation of Estrone 3-sulfate sodium salt has been investigated in both soil and aquatic systems, revealing that the process is generally rapid but influenced by environmental conditions such as temperature and soil characteristics nih.gov.
In agricultural soils, the degradation of E1-3S often exhibits a biphasic pattern, characterized by a rapid initial decline followed by a much slower rate of dissipation nih.govacs.org. This degradation dynamic has been successfully described by both single first-order and biexponential kinetic models, with the latter often providing a better fit to the observed data nih.govacs.org. The time required for 50% of the compound to degrade (DT50) can range from a few hours to several days nih.gov.
Research conducted on three different types of pasture soils demonstrated a clear temperature dependence on the degradation rate. For instance, in a Hamilton clay loam soil, E1-3S dropped below the method detection limit after 72 hours at 25°C, but was still detectable up to 240 hours at 7.5°C acs.org. The persistence also varied among soil types, with E1-3S remaining detectable throughout the incubation period at all tested temperatures in a Gibsons fine sandy loam acs.org.
In aquatic environments, such as simulated runoff water from poultry litter, estrone (E1) has been observed to biotransform into E1-3S, which is then eventually mineralized to CO2 under aerobic conditions nih.govwiley.com. One study noted a reduction of E1-3S from approximately 7 ng L-1 to 2 ng L-1 within the first 3 hours of incubation with activated sludge from a wastewater treatment plant acs.org.
The following table summarizes the degradation kinetics of E1-3S in different agricultural soils at various temperatures.
| Soil Type | Temperature (°C) | DT50 (hours) | DT90 (days) |
|---|---|---|---|
| Hamilton clay loam | 7.5 | 10.3 | 4.8 |
| Hamilton clay loam | 15 | 6.5 | 2.8 |
| Hamilton clay loam | 25 | 4.1 | 1.8 |
| Matawhero silt loam | 7.5 | 11.3 | 5.0 |
| Matawhero silt loam | 15 | 7.6 | 3.2 |
| Matawhero silt loam | 25 | 5.3 | 2.2 |
| Gibsons fine sandy loam | 7.5 | 15.4 | 6.6 |
| Gibsons fine sandy loam | 15 | 11.0 | 4.6 |
| Gibsons fine sandy loam | 25 | 8.1 | 3.4 |
Data derived from studies on the aerobic degradation of E1-3S in pasture soils. DT50 and DT90 represent the time required for 50% and 90% dissipation, respectively. nih.gov
Identification and Characterization of Environmental Metabolites
The primary and most significant environmental metabolite formed during the aerobic degradation of Estrone 3-sulfate sodium salt is estrone (E1) nih.gov. The formation of E1 occurs concurrently with the degradation of the parent E1-3S compound in non-sterile soils nih.govacs.org. This transformation is a deconjugation process, where the sulfate group at the C3 position is hydrolyzed, releasing the free steroid hormone acs.org.
Beyond the principal metabolite E1, other transformation products have been observed under specific conditions. Studies involving soil column transport have noted the potential for abiotic transformation of E1-3S into estradiol and estriol in sterilized soil, suggesting pathways that are not dependent on microbial activity researchgate.net. The major degradation pathway for related estrogen sulfates, such as 17β-estradiol-3-sulfate (E2-3S), has been identified as oxidation, which yields estrone-3-sulfate (E1-3S) as a primary metabolite before further deconjugation usda.gov. In simulated runoff water from poultry litter, E1 was found to biotransform into E1-3S, which was subsequently mineralized to carbon dioxide over a 7-day aerobic incubation period, indicating a complete breakdown of the steroid structure is possible nih.govwiley.com.
The key transformation pathways can be summarized as:
Primary Pathway (Biotic): Estrone 3-sulfate → Estrone (E1) nih.gov
Secondary Pathway (Abiotic): Estrone 3-sulfate → Estradiol and Estriol researchgate.net
Mineralization: Estrone 3-sulfate → ... → CO2 wiley.com
The formation of these metabolites, particularly the hormonally active estrone and estradiol, is of environmental significance as they can exert endocrine-disrupting effects on wildlife nih.govacs.org.
Enzyme Estrone 3 Sulfate Sodium Salt Interactions and Regulation
Kinetic Characterization of Sulfotransferase Activity with Estrone (B1671321) 3-Sulfate
Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. pnas.org In the context of estrogen metabolism, SULTs are responsible for the sulfation of estrogens, converting them into inactive, water-soluble conjugates like estrone 3-sulfate. This process facilitates their elimination from the body. pnas.org
The reverse reaction, the hydrolysis of estrone 3-sulfate to estrone, is catalyzed by steroid sulfatase (STS). oup.com However, understanding the kinetics of the forward reaction, catalyzed by SULTs, is essential for a complete picture of estrone 3-sulfate metabolism.
Different SULT isoforms exhibit varying affinities and catalytic efficiencies for estrogens. SULT1E1, also known as estrogen sulfotransferase, displays a high affinity for estradiol (B170435) and estrone. uniprot.org Kinetic studies have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various SULTs with estrogen substrates. For instance, the sulfonation of 17β-estradiol by different human SULT isoforms shows Km values ranging from 0.01 to 1.5 µM for 3-sulfonation. researchgate.net Specifically, for SULT1E1, the Km for 17β-estradiol is approximately 0.3 µM, and for estrone, it is around 0.2 µM. uniprot.org
In studies with recombinant SULT2A1, the Km value for the formation of E2-3-sulfate was 1.52 µM. researchgate.net Another study investigating the uptake of estrone-3-sulfate in hormone-dependent breast cancer cells reported a single saturable component with a Km of 7.6 microM and a Vmax of 172 pmol/mg of protein/min. nih.gov
Interactive Data Table: Kinetic Parameters of Sulfotransferase Activity
| SULT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| SULT1E1 | 17β-Estradiol | 0.3 | - |
| SULT1E1 | Estrone | 0.2 | - |
| SULT2A1 | 17β-Estradiol (for E2-3-S formation) | 1.52 | 0.493 |
| SULT1A1*2 | Compound 2a | 0.045 | 5.25 |
Molecular Enzymology of Steroid Sulfatase (STS)
Steroid sulfatase (STS) is a key enzyme that hydrolyzes steroid sulfates, including estrone 3-sulfate and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), to their unconjugated, biologically active forms. oup.com This function places STS at a critical control point in regulating the levels of active estrogens and androgens in various tissues. portlandpress.com
STS is a membrane-bound protein primarily located in the endoplasmic reticulum. cas.czbioscientifica.com The crystal structure of STS reveals a globular catalytic domain and a transmembrane domain composed of two alpha-helices. portlandpress.com A key feature of the STS active site is a post-translational modification where a cysteine residue is converted to a formylglycine (fGly) residue. cas.cznih.gov This fGly residue is essential for the enzyme's catalytic activity. cas.cz
The catalytic mechanism of STS is believed to involve the activation of the fGly75 residue by a water molecule. researchgate.net This is followed by a nucleophilic attack on the sulfur atom of the substrate, facilitated by a calcium ion, leading to the release of the unconjugated steroid. researchgate.net The active site of STS contains several key amino acid residues, including His136, His290, Lys134, and Lys368, which are crucial for catalysis and substrate binding. nih.govacs.org The binding of the estrone core of estrone 3-sulfate is primarily through hydrophobic interactions with residues such as Leu74, Val101, and Phe488. nih.gov
Homology modeling and molecular docking have been instrumental in understanding the interactions between STS and its inhibitors, including analogs of estrone 3-sulfate. nih.govacs.org These computational techniques have been used to build three-dimensional models of the STS enzyme and to predict how different molecules will bind to its active site. nih.govtandfonline.com
Docking studies have shown that active inhibitors of STS, which are often mimics of estrone 3-sulfate, position themselves within the proposed catalytic region of the enzyme. nih.gov These studies have helped to identify key interactions between the inhibitors and amino acid residues in the active site. For example, molecular docking of fluorinated 3-phenylcoumarin (B1362560) sulfamates revealed that fluorine atoms can form stabilizing interactions with residues like Arg98 or Thr484. tandfonline.com Similarly, docking studies with N-thiophosphorylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates were used to determine their binding modes and identify potential interactions with active site residues. nih.gov
The inhibition of STS is a significant area of research, particularly for the treatment of hormone-dependent cancers. tandfonline.com STS inhibitors can be broadly classified into two main types: steroidal and non-steroidal.
Steroidal Inhibitors: Early STS inhibitors were based on the structure of estrone. One of the most potent is estrone-3-O-sulfamate (EMATE), which acts as an irreversible, active-site-directed inhibitor. acs.org EMATE and similar compounds function by a time- and concentration-dependent mechanism. acs.org However, a major drawback of many steroidal inhibitors is their inherent estrogenic activity. bioscientifica.com
Non-steroidal Inhibitors: To overcome the estrogenic side effects of steroidal inhibitors, non-steroidal compounds have been developed. nih.gov A prominent class of non-steroidal inhibitors is based on the coumarin (B35378) sulfamate (B1201201) scaffold, such as 4-methylcoumarin-7-O-sulfamate (COUMATE) and its derivatives. nih.govnih.gov These compounds are also active-site-directed inhibitors but lack estrogenic properties. nih.gov Other non-steroidal inhibitors include those based on a tyramine (B21549) core and lanostane-type triterpenes. tandfonline.comnih.gov The primary mechanism of many potent STS inhibitors, both steroidal and non-steroidal, involves an aryl sulfamate ester pharmacophore that leads to irreversible inhibition. oup.comnih.gov
Interactive Data Table: Examples of STS Inhibitors
| Inhibitor Name | Type | IC50 | Notes |
| Estrone-3-O-sulfamate (EMATE) | Steroidal | 65 pM (in MCF-7 cells) | Potent, irreversible inhibitor with estrogenic properties. acs.org |
| 4-Methylcoumarin-7-O-sulfamate (COUMATE) | Non-steroidal | >90% inhibition at 10 µM (in placental microsomes) | Non-estrogenic, active site-directed inhibitor. acs.orgnih.gov |
| 3,4-Dimethylcoumarin 3-O-sulfamate | Non-steroidal | 30 nM (in MCF-7 cells) | More potent than COUMATE. acs.org |
| Irosustat (667 COUMATE) | Non-steroidal | 8 nM (in placental microsomes) | A potent tricyclic coumarin sulfamate. bioscientifica.comnih.gov |
| Piptolinic acid D | Non-steroidal (Natural Product) | 10-16 µM | A lanostane-type triterpene. nih.gov |
Interplay with 17β-Hydroxysteroid Dehydrogenases in Steroid Activation
The conversion of estrone 3-sulfate to the highly potent estrogen, estradiol (E2), involves a two-step process. First, STS hydrolyzes estrone 3-sulfate to estrone (E1). duq.edu Subsequently, the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) type 1 reduces E1 to E2. oup.comduq.edu This interplay between STS and 17β-HSD is a crucial pathway for the local production of active estrogens in peripheral tissues, including breast tumors. oup.comduq.edu
In hormone-dependent breast cancer, both STS and 17β-HSD type 1 are often expressed, providing a mechanism for the in situ synthesis of estradiol, which can stimulate tumor growth. oup.commdpi.com The activity of STS in breast tumors can be significantly higher than that of aromatase, another key enzyme in estrogen synthesis, suggesting that the sulfatase pathway may be a major contributor to intratumoral estrogen levels. duq.eduiiarjournals.org
Regulatory Mechanisms of Enzyme Expression and Activity in Relevant Tissues
The expression and activity of the enzymes involved in estrone 3-sulfate metabolism are subject to complex regulation in different tissues.
Steroid Sulfatase (STS):
Hormonal Regulation: The regulation of STS by steroid hormones is complex and can be tissue-specific. For example, synthetic progestins have been shown to inhibit STS activity in breast cancer cells. duq.edu In contrast, retinoic acid can stimulate STS activity in some breast cancer cell lines. duq.edu
Cytokine Regulation: Inflammatory cytokines can also modulate STS activity. Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) have been found to upregulate STS activity in MCF-7 breast cancer cells, likely through post-translational mechanisms rather than changes in gene expression. duq.eduiiarjournals.org In chronic inflammatory liver diseases, NF-κB activation induces STS gene expression. nih.gov
Gene Expression: The STS gene promoter lacks a TATA box and has a low GC content. duq.edu Tissue-specific factors are thought to be required for its activity. iiarjournals.org Studies have shown that STS mRNA expression is significantly higher in malignant breast tissue compared to normal tissue and is associated with a poor prognosis. mdpi.com
Sulfotransferases (SULTs):
The regulation of SULTs, particularly SULT1E1, is also critical for maintaining estrogen homeostasis. Hormonal regulation plays a role, and understanding this regulation is important for developing therapeutic strategies for hormone-dependent cancers. frontiersin.org High expression of the estrogen-inactivating SULT1E1 has been associated with a better prognosis in breast cancer. researchgate.net
Membrane Transport Mechanisms of Estrone 3 Sulfate Sodium Salt
Overview of Transporter-Mediated Cellular Uptake of Steroid Sulfates
The cellular uptake of steroid sulfates, such as estrone (B1671321) 3-sulfate (E1S), is a critical step for their subsequent conversion into active steroid hormones within target cells. Due to their hydrophilic and negatively charged nature at physiological pH, these molecules cannot freely diffuse across the lipid bilayer of cell membranes. frontiersin.orgnih.gov Instead, their entry into cells is facilitated by specialized membrane transporter proteins. frontiersin.org Several families of solute carrier (SLC) transporters are implicated in this process, most notably the Organic Anion Transporting Polypeptides (OATPs, gene family SLCO) and the Sodium-Dependent Organic Anion Transporter (SOAT, also known as SLC10A6). frontiersin.orgmdpi.com These transporters act as gatekeepers, controlling the influx of steroid precursors and thereby regulating intracrine hormone signaling. nih.gov The expression and activity of these transporters can vary significantly between different tissues and cell types, contributing to tissue-specific steroid action. frontiersin.orgnih.gov
Organic Anion Transporting Polypeptides (OATPs) Substrate Recognition
OATPs are a superfamily of Na+-independent transporters known for their broad substrate specificity, which includes bile salts, various drugs, and endogenous compounds like steroid conjugates. plos.orgpdbj.org Estrone 3-sulfate is a well-recognized substrate for multiple OATP isoforms. nih.govplos.org The interaction between E1S and OATPs is complex, with evidence suggesting that some transporters, like OATP1B1, may possess more than one binding site, leading to biphasic saturation kinetics. plos.orgnih.gov The transport mechanism is generally Na+-independent and can be influenced by the pH gradient across the cell membrane. plos.orgplos.orgresearchgate.net
Numerous OATP isoforms have been identified as transporters of estrone 3-sulfate. plos.org Research has demonstrated that OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1 all recognize E1S as a substrate. plos.orgnih.gov
OATP1A2 : Expressed in various tissues including the brain, kidney, and intestine, OATP1A2 facilitates the uptake of E1S. solvobiotech.commerckmillipore.com Studies in breast cancer cell lines have identified OATP1A2 as a key transporter for E1S. nih.govplos.org
OATP1B1 : Primarily located on the basolateral membrane of human hepatocytes, OATP1B1 plays a significant role in the hepatic clearance of E1S. pdbj.orgnih.govmdpi.com It is considered a preferential transporter for E1S compared to OATP1B3. mdpi.comjst.go.jp Cryo-electron microscopy has revealed the structure of human OATP1B1 in complex with E1S, providing insights into its binding mechanism. pdbj.orgrcsb.org
OATP1B3 : Also a liver-specific transporter, OATP1B3 shares many substrates with OATP1B1 but exhibits a lower affinity for E1S. mdpi.comjst.go.jpresearchgate.net While it transports E1S, other substrates like cholecystokinin (B1591339) octapeptide (CCK-8) are transported more preferentially. mdpi.comjst.go.jp
OATP2B1 : This transporter is widely expressed, including in the intestine, liver, and placenta, and contributes to the uptake of E1S. nih.govoup.comcncb.ac.cn Its activity can be stimulated by certain steroid hormones like progesterone (B1679170) and dexamethasone. merckmillipore.comacs.org
OATP3A1 : With broad tissue distribution, OATP3A1 is involved in the Na+-independent transport of organic anions, including E1S. hmdb.caresearchgate.netuniprot.org Its expression has been noted in breast cancer cells. frontiersin.org
OATP4A1 : This isoform is another OATP member implicated in E1S transport, particularly in breast cancer cells. frontiersin.orgmcmaster.ca
OATP4C1 : Predominantly expressed in the kidney, OATP4C1 has been identified as a novel transporter for E1S. nih.govjst.go.jpnii.ac.jpnih.gov Its transport of E1S is efficient and appears to involve a different binding site than that used for other substrates like digoxin (B3395198). nih.govjst.go.jp
Estrone 3-sulfate can act as a competitive inhibitor of the transport of other substrates by OATP isoforms. For instance, E1S competitively inhibits the OATP1B1-mediated uptake of estradiol-17β-glucuronide. nih.gov It is often used experimentally as a selective inhibitor to differentiate the activity of OATP1B1 from OATP1B3, as it inhibits OATP1B1 more potently. jst.go.jpresearchgate.netnih.gov For example, a 30 µM concentration of E1S can inhibit OATP1B1-mediated transport without significantly affecting the transport of an OATP1B3-specific substrate like telmisartan (B1682998) in human hepatocytes. researchgate.netnih.gov However, E1S does not significantly inhibit OATP4C1-mediated digoxin transport, suggesting distinct binding sites on this particular transporter. nih.govjst.go.jp
Conversely, the transport of E1S via OATPs can be inhibited by a range of compounds. Known OATP inhibitors like bromosulfophthalein (BSP) can block E1S uptake. nih.govmcmaster.ca The transport of E1S by OATP4C1 is inhibited by substances such as triiodothyronine, chenodeoxycholic acid, and cyclosporine, but not by the OATP4C1 substrates digoxin and ouabain. nih.govjst.go.jp
The affinity of various transporters for estrone 3-sulfate has been quantified through kinetic studies, typically by determining the Michaelis-Menten constant (Kₘ). A lower Kₘ value indicates a higher affinity of the transporter for the substrate. These values are often determined in cellular models, such as HEK293 cells engineered to overexpress a specific transporter.
OATP1B1 has been shown to exhibit biphasic saturation kinetics for E1S transport, suggesting the presence of both high-affinity and low-affinity binding sites. plos.orgnih.gov Studies have identified specific amino acids within the transmembrane domains of OATP1B1 that are crucial for E1S transport. plos.orgnih.gov For OATP4C1 expressed in cells, the Kₘ for E1S uptake was determined to be 26.6 ± 4.9 µM. nih.govjst.go.jpnii.ac.jp The transport efficiency (Vmax/Kₘ) for a radiolabeled E3S analog was found to be 2.4 times greater in hormone-dependent MCF-7 breast cancer cells compared to hormone-independent MDA-MB-231 cells, highlighting the functional importance of OATPs in these cells. mcmaster.ca
Table 1: Reported Kₘ Values for Estrone 3-Sulfate Transport by OATP Isoforms
| Transporter | Cellular Model | Reported Kₘ (µM) | Reference |
|---|---|---|---|
| OATP4C1 | OATP4C1-expressing cells | 26.6 | nih.govjst.go.jp |
| OATP1B1 | HEK293 cells | Biphasic kinetics reported | plos.org |
| OATP2B1 | OATP2B1-expressing HEK293 cells | Data available on substrate inhibition, specific Km for E3S not detailed in provided sources | nih.govnih.gov |
Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6)-Mediated Transport
Distinct from the Na+-independent OATPs, the Sodium-Dependent Organic Anion Transporter (SOAT), encoded by the SLC10A6 gene, represents another major pathway for E1S cellular uptake. mdpi.comuni-giessen.deencyclopedia.pub SOAT is considered highly specific for sulfo-conjugated steroid hormones, unlike the multispecific OATPs and OATs. frontiersin.org It does not transport free steroids, steroid glucuronides, or most bile salts. frontiersin.org This transporter is expressed in various tissues, including the testis, pancreas, placenta, and mammary gland. frontiersin.orgnih.govplos.org
The transport of E1S by SOAT is strictly dependent on a sodium gradient, a key feature that distinguishes it from OATP-mediated transport. mdpi.comencyclopedia.pub Functional studies have confirmed that SOAT mediates the cellular import of E1S. plos.org In breast cancer cells (T47D) stably transfected to express SOAT, the presence of the transporter significantly increased sensitivity to E1S-stimulated cell proliferation. nih.gov The half-maximal effective concentration (EC₅₀) for E1S was 2.2 nM in SOAT-expressing cells, compared to 21.7 nM in control cells, demonstrating a tenfold higher sensitivity. nih.gov This enhanced proliferation could be blocked by a SOAT inhibitor, confirming the transporter's role in facilitating the uptake of E1S for subsequent conversion to active estrogens. nih.gov The affinity (Kₘ) of SOAT for E1S has been reported to be approximately 12 μM. frontiersin.org
Functional Expression and Localization of SOAT in Research Models
The Sodium-dependent Organic Anion Transporter (SOAT), also known as Solute Carrier Family 10 Member 6 (SLC10A6), is a key protein in the transport of sulfated steroids, including estrone 3-sulfate. nih.gov Its functional expression and localization have been investigated in various research models to understand its physiological role.
In Vitro Cell Lines: Stably transfected cell lines, such as HEK293 and T47D breast cancer cells, have been instrumental in characterizing the function of SOAT. nih.govfrontiersin.org In these models, SOAT is localized to the plasma membrane and mediates the sodium-dependent uptake of estrone 3-sulfate. nih.govfrontiersin.org For instance, T47D cells stably expressing SOAT (T47D-SOAT) showed significantly higher uptake of radiolabeled estrone 3-sulfate compared to control cells, and this uptake was dependent on the presence of sodium ions. frontiersin.org These cell lines serve as suitable in vitro models for studying SOAT-mediated transport. nih.gov
Human Testis: In human testis biopsies with normal spermatogenesis, SOAT has been localized to various germ cell stages. plos.orgresearchgate.netsemanticscholar.org Immunohistochemistry revealed SOAT immunoreactivity in primary spermatocytes (zygotene and pachytene stages), secondary spermatocytes, and early-stage round spermatids. plos.orgsemanticscholar.org The expression of SOAT was found to be significantly lower in testicular biopsies exhibiting impaired spermatogenesis. plos.orgresearchgate.net This suggests a crucial role for SOAT in supplying steroid sulfates necessary for normal sperm development. plos.org
Breast Cancer Cells: The expression of SOAT has been detected in the human breast cancer cell line T-47D. frontiersin.orgnih.gov Studies have shown that the proliferation of these cells, which is estrogen-dependent, is stimulated by the presence of estrone 3-sulfate in the culture medium. frontiersin.orgnih.gov The uptake of estrone 3-sulfate in T-47D cells is a carrier-mediated process, highlighting the role of transporters like SOAT in providing precursors for active estrogen synthesis within cancer cells. nih.gov
Table 1: Functional Expression and Localization of SOAT in Different Research Models
| Research Model | Localization | Key Findings | References |
|---|---|---|---|
| HEK293 Cells | Plasma membrane, Golgi compartment | Acts as a sodium-dependent uptake carrier for sulfated steroids. | nih.gov |
| T47D Breast Cancer Cells | Plasma membrane | Mediates sodium-dependent uptake of estrone 3-sulfate, stimulating cell proliferation. | frontiersin.orgnih.gov |
| Human Testis | Germ cells (primary and secondary spermatocytes, round spermatids) | Expression is crucial for normal spermatogenesis; lower expression is linked to impaired sperm development. | plos.orgresearchgate.netsemanticscholar.org |
Intracellular Compartmentalization and Transport Processes (e.g., Endoplasmic Reticulum)
Once inside the cell, estrone 3-sulfate must be transported to the endoplasmic reticulum (ER) for its conversion to the biologically active estrone. This process is critical as the enzyme responsible for this conversion, steroid sulfatase, is located within the ER. nih.gov
Due to its hydrophilic nature, estrone 3-sulfate cannot passively diffuse across the ER membrane. nih.govwikipedia.org Therefore, specific transport systems are required. Research using isolated smooth (SER) and rough (RER) endoplasmic reticulum membrane vesicles from rat liver has demonstrated a time-dependent uptake of estrone 3-sulfate. nih.gov The uptake was found to be higher in SER vesicles compared to RER vesicles. nih.gov
Inhibition of steroid sulfatase activity led to a decrease in estrone 3-sulfate uptake into the ER vesicles, suggesting a link between transport and subsequent metabolism. nih.gov This indicates that the transport of estrone 3-sulfate across the ER membrane is a regulated process, likely involving specific protein transporters. nih.gov While SOAT is primarily localized to the plasma membrane, other transporters are implicated in this intracellular trafficking. nih.govproteinatlas.orgabcam.com The Human Protein Atlas localizes SOAT1 (also known as ACAT1) to the endoplasmic reticulum membrane. proteinatlas.orgabcam.com
Comparative Analysis of Transport Specificity Across Different Steroid Conjugates
The transport of steroid conjugates is not a uniform process; different transporters exhibit distinct specificities for various sulfated and glucuronidated steroids.
SOAT (SLC10A6): This transporter is highly specific for monosulfated steroids, such as estrone 3-sulfate, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), and pregnenolone (B344588) sulfate. nih.govfrontiersin.org It does not transport steroid glucuronides or free steroids. frontiersin.org The high specificity of SOAT distinguishes it from other transporter families like the Organic Anion Transporting Polypeptides (OATPs). frontiersin.org
Organic Anion Transporting Polypeptides (OATPs): This family of transporters, including OATP1B1, OATP1B3, and OATP2B1, exhibits broader substrate specificity. wikipedia.orgacs.org They are responsible for the uptake of a wide range of compounds, including various steroid conjugates. wikipedia.orgacs.org Unlike SOAT, their transport is generally sodium-independent. nih.gov
Multidrug Resistance-Associated Proteins (MRPs): Members of the MRP family, such as MRP1 and MRP4 (ABCC1 and ABCC4), are involved in the efflux of steroid conjugates. nih.gov For example, MRP4 has been shown to transport DHEAS. nih.gov MRP1 can also transport DHEAS, and its activity is dependent on glutathione. nih.gov
Other Transporters: Recently, SLC22A24 has been identified as a transporter of steroid conjugates, including androsterone (B159326) glucuronide and etiocholanolone (B196237) glucuronide. plos.org Additionally, SLC46A3 has been characterized as a lysosomal transporter for various steroid conjugates. oup.com
Table 2: Transport Specificity for Selected Steroid Conjugates
| Transporter | Substrates | Transport Mechanism | Key Function | References |
|---|---|---|---|---|
| SOAT (SLC10A6) | Estrone 3-sulfate, DHEAS, Pregnenolone sulfate | Sodium-dependent uptake | Highly specific import of sulfated steroids. | nih.govfrontiersin.org |
| OATPs (e.g., OATP1B1, OATP1B3, OATP2B1) | Estrone 3-sulfate, Estradiol-17β-glucuronide, various other steroid conjugates | Sodium-independent uptake | Broad-spectrum uptake of organic anions, including steroid conjugates. | wikipedia.orgacs.org |
| MRP1 (ABCC1) | DHEAS, Estrone-sulfate, Estradiol-17-G | ATP-dependent efflux (glutathione-dependent for DHEAS) | Efflux of steroid conjugates. | nih.govfrontiersin.org |
| MRP4 (ABCC4) | DHEAS, Estradiol (B170435) 3,17-disulfate, Taurolithocholate 3-sulfate | ATP-dependent efflux | Efflux of steroid and bile acid conjugates. | nih.gov |
| SLC22A24 | Androsterone glucuronide, Etiocholanolone glucuronide, Estrone sulfate | Chloride-sensitive uptake | Renal reabsorption of steroid conjugates. | plos.org |
| SLC46A3 | Various sulfated and glucuronidated steroids | Proton-coupled transport | Lysosomal transport of steroid conjugates. | oup.com |
Molecular and Cellular Biological Studies of Estrone 3 Sulfate Sodium Salt
Estrogen Receptor Transactivation by Estrone (B1671321) 3-Sulfate and its Metabolites
The biological actions of estrogens are primarily mediated through their interaction with two main estrogen receptor (ER) subtypes, ERα and ERβ. nih.gov Estrone 3-sulfate itself does not significantly activate these receptors, but its metabolites, formed through enzymatic action in target cells, are potent activators.
Estrone 3-sulfate has a very low affinity for both estrogen receptor subtypes, ERα and ERβ. wikipedia.orgnih.gov Studies indicate that its relative binding affinity is less than 1% of that of estradiol (B170435) (E2), the most potent endogenous estrogen. wikipedia.orgwikipedia.org Consequently, E1S is considered biologically inactive in its original form. wikipedia.org
The estrogenic activity of E1S is dependent on its conversion to estrone (E1) and subsequently to estradiol (E2). wikipedia.org Estrone (E1) itself is a weak estrogen, with a binding affinity for ERα and ERβ that is significantly lower than that of estradiol. wikipedia.org One study reported the relative binding affinities of estrone for human ERα and ERβ to be 4.0% and 3.5%, respectively, compared to estradiol. wikipedia.org Estradiol, the most potent metabolite, binds with high and roughly equal affinity to both ERα and ERβ. oup.com
Table 1: Relative Binding Affinity of Estrogens to ER Subtypes
| Compound | Relative Binding Affinity for ERα (% of Estradiol) | Relative Binding Affinity for ERβ (% of Estradiol) | Reference |
|---|---|---|---|
| Estrone 3-sulfate (E1S) | < 1% | < 1% | wikipedia.orgwikipedia.org |
| Estrone (E1) | 4.0% | 3.5% | wikipedia.org |
| Estradiol (E2) | 100% | 100% | wikipedia.orgoup.com |
Once converted to active forms like estradiol, E1S indirectly modulates the expression of numerous genes. drugbank.com Upon binding to ERα or ERβ, the activated receptor complex acts as a transcription factor, binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. drugbank.commdpi.com This interaction initiates a cascade of events leading to changes in gene transcription and subsequent cellular responses. mdpi.comnih.gov
In experimental models, the downstream effects of E1S have been observed through the modulation of specific genes. For instance, in a study on a species with temperature-dependent sex determination, estrone sulfate (B86663) exposure led to the upregulation of FoxL2 and Cyp19 (aromatase) expression and the downregulation of Dmrt1. nsf.gov These genes are critical for ovarian differentiation, suggesting E1S can influence developmental pathways by altering gene expression. nsf.gov In breast cancer cells, ER activation by E1S metabolites stimulates the transcription of estrogen-responsive genes, which in turn promotes cell cycle progression and proliferation. nih.govnih.gov For example, letrozole-resistant MCF-7 cells showed increased mRNA levels of steroid sulfatase (STS) and organic anion transporting polypeptides (OATPs), which enhances the conversion of E1S to estrone and its uptake, thereby promoting proliferation. plos.org
Role in Modulating Cellular Proliferation in In Vitro Models
The conversion of E1S to active estrogens is particularly relevant in hormone-dependent cancers, where it can fuel tumor growth. In vitro models using breast cancer cell lines have been instrumental in elucidating this role.
Hormone-dependent breast cancer cell lines, such as T47D and MCF-7, which express estrogen receptors, exhibit increased proliferation when stimulated with estrone 3-sulfate. frontiersin.orgresearchgate.net This proliferative effect is concentration-dependent. frontiersin.org Studies have demonstrated that E1S stimulates the growth of these cells, an effect that is attributed to its intracellular conversion to estrone and estradiol. nih.govresearchgate.net
In one study, T47D control cells showed a proliferative response to E1S with an effective concentration (EC50) of 21.7 nM. frontiersin.org Another study found that the proliferation of T-47D cells increased with the addition of E1S to the culture medium. nih.gov Similarly, MCF-7 cells, when cultured in the presence of E1S, also demonstrate increased proliferation. nih.govresearchgate.net This stimulatory effect on MCF-7 cells is significantly enhanced when the cells are engineered to overexpress the transporter OATP2B1, highlighting the importance of E1S uptake. researchgate.net
Table 2: E1S-Stimulated Proliferation in Breast Cancer Cell Lines
| Cell Line | Condition | EC50 of E1S for Proliferation | Reference |
|---|---|---|---|
| T47D | Control | 21.7 nM | frontiersin.org |
| T47D-SOAT | Overexpressing SOAT Transporter | 2.2 nM | frontiersin.orgnih.gov |
Because E1S is a hydrophilic molecule, its entry into cells is not by simple diffusion but is mediated by specific membrane transporters. nih.gov Key transporters involved in E1S uptake include members of the organic anion-transporting polypeptide (OATP) family, such as OATP-D, OATP-E, and OATP2B1, as well as the sodium-dependent organic anion transporter (SOAT). nih.govnih.govresearchgate.netoup.com
Inhibition of these transporters has been shown to suppress the proliferative effects of E1S. In MCF-7 cells, the E1S-induced proliferation and transcriptional activation of reporter genes were significantly inhibited by bromosulfophthalein, a known inhibitor of OATP transporters. nih.gov Similarly, in T47D cells stably transfected to overexpress the SOAT transporter, the enhanced E1S-stimulated proliferation was blocked by the SOAT inhibitor 4-sulfooxymethylpyrene. frontiersin.org These findings underscore that the uptake of E1S via these transporters is a critical step for its subsequent conversion to active estrogens and the resulting stimulation of cell growth in hormone-dependent cancer cells. nih.govfrontiersin.orgresearchgate.net
Influence on Steroidogenesis Pathways in Experimental Systems
Estrone 3-sulfate plays a pivotal role in local steroid synthesis, often referred to as intracrinology, through the "sulfatase pathway". nih.govresearchgate.net This pathway allows tissues to produce active estrogens from the large circulating pool of inactive E1S. nih.gov
The key enzymatic step is the hydrolysis of E1S by steroid sulfatase (STS), which removes the sulfate group to form estrone (E1). nih.govbioscientifica.comportlandpress.com This reaction takes place in the endoplasmic reticulum. bioscientifica.com The resulting estrone can then be converted to the highly potent estradiol (E2) by the action of 17β-hydroxysteroid dehydrogenases (17β-HSDs), primarily type 1. nih.govplos.org
Conversely, active estrogens like estrone can be inactivated through sulfation by estrogen sulfotransferases (SULTs), such as SULT1E1, which converts E1 back to E1S. nih.gov The balance between the activities of STS and SULTs is therefore crucial in regulating the local concentration of active estrogens in a given tissue. nih.gov In hormone-dependent tissues and tumors, an upregulation of STS activity or a downregulation of SULT activity can lead to an accumulation of active estrogens, thereby promoting cell proliferation and tumor progression. plos.orgscispace.com Studies in aromatase inhibitor-resistant breast cancer cells have shown that increased expression of STS, along with E1S transporters, contributes to resistance by enhancing this local estrogen production pathway. plos.org
Investigation of Estrone 3-Sulfate as a Ligand for Targeting Cellular Processes
Estrone 3-sulfate (E3S), a major circulating estrogen conjugate, is increasingly recognized for its potential as a ligand to target specific cellular processes, particularly in the context of hormone-dependent diseases like breast cancer. plos.orgnih.gov While biologically inactive on its own with minimal affinity for estrogen receptors (ERα and ERβ), its role as a precursor for potent estrogens and its selective uptake by certain cells make it a key molecule for targeted therapeutic and diagnostic strategies. wikipedia.orgoup.com The hydrophilic nature of E3S prevents it from freely diffusing across cell membranes, necessitating active transport mechanisms for cellular entry. wikipedia.orgnih.gov This dependency on specific transporters forms the primary basis for its investigation as a targeting ligand.
The core of E3S's potential lies in its function as a substrate for membrane-associated transporters, such as Organic Anion-Transporting Polypeptides (OATPs) and the Sodium-Dependent Organic Anion Transporter (SOAT). plos.orgfrontiersin.org Overexpression of these transporters in tumor tissues compared to normal tissues can lead to an accumulation of E3S within cancer cells. nih.gov Once inside the cell, E3S is converted by the enzyme steroid sulfatase (STS) into estrone (E1), which can be further metabolized to the highly potent estradiol (E2). wikipedia.orgnih.gov This intracellular production of active estrogens stimulates the proliferation of hormone-dependent cancer cells. plos.orgnih.gov
Research has focused on exploiting this pathway, investigating E3S not only as a precursor that fuels cancer growth but also as a targeting agent to deliver diagnostic or therapeutic payloads to cells overexpressing its transporters.
Targeting Membrane Transporters for Cellular Uptake
The cellular uptake of E3S is a critical, carrier-mediated step. nih.gov Studies have identified several transporter families responsible for internalizing E3S, with OATPs being the most prominent.
OATPs are a family of uptake transporters that mediate the sodium-independent transport of a wide range of compounds, including E3S. nih.govplos.org Several OATP isoforms, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, are known to transport E3S and are differentially expressed in various tissues, including breast cancer cells. plos.orgnih.gov
Research has shown that the expression of these transporters is often significantly higher in cancer cells compared to normal cells. nih.gov For instance, in hormone-dependent MCF-7 breast cancer cells, the transport efficiency of E3S is tenfold greater than in hormone-independent cells. nih.gov This differential expression and activity suggest that E3S can be used as a ligand to specifically target these cancer cells.
Studies using murine models with hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer xenografts have demonstrated the potential of E3S for targeted delivery. plos.orgnih.gov The uptake of radiolabeled E3S was significantly higher in the hormone-dependent MCF-7 tumors. plos.orgnih.gov This increased uptake correlated with a significantly higher expression of the OATP1A2 isoform in the MCF-7 xenografts. plos.orgnih.gov Blocking studies, where an excess of unlabeled E3S was pre-administered, resulted in a significant reduction in tumor uptake, confirming the involvement of an active, carrier-mediated process. plos.orgnih.gov
The affinity of E3S for various OATP isoforms has been quantified, highlighting its potential for selective targeting. For example, E3S is a high-affinity substrate for OATP1B1. caymanchem.com
| Transporter | Cell Line | Parameter | Value |
| OATP1B1 | - | IC₅₀ | 0.06 µM caymanchem.com |
| OATP1B3 | - | IC₅₀ | 19.3 µM caymanchem.com |
| OATP-B | HEK293 | Kₘ | 6 µM oup.com |
| Na+-independent transporter | MCF-7 | Kₘ | 2.32 µM nih.gov |
Table 1: Kinetic parameters of Estrone 3-sulfate interaction with various transporters.
In addition to OATPs, the sodium-dependent organic anion transporter (SOAT, also known as SLC10A6) has been identified as another key transporter for E3S uptake. frontiersin.org Studies have shown that SOAT is expressed in the ductal epithelium of the mammary gland and in various breast cancer pathologies. frontiersin.org To investigate its specific role, T47D breast cancer cells, which are hormone-dependent, were stably transfected to overexpress SOAT. frontiersin.org These SOAT-overexpressing cells demonstrated significantly increased proliferation in response to E3S compared to control cells, with a tenfold lower concentration of E3S required to achieve half-maximal stimulation (EC₅₀ of 2.2 nM vs. 21.7 nM). frontiersin.org This E3S-stimulated proliferation could be blocked by a SOAT inhibitor, confirming that SOAT-mediated uptake is a crucial step in the process. frontiersin.org
Intracellular Conversion and Receptor Activation
Once transported into the cell, E3S serves as a substrate for intracellular enzymes, leading to the production of active estrogens that can drive cellular processes like proliferation.
The conversion of E3S to estrone is catalyzed by the enzyme steroid sulfatase (STS). wikipedia.orgnih.gov STS activity is often significantly higher in breast cancer tissues compared to normal tissues. plos.org This enzymatic step is a critical control point and represents a major therapeutic target. The "sulfatase pathway" is considered a significant source of estrogens in postmenopausal women with hormone-dependent breast cancer. plos.orgnih.gov
The investigation of E3S as a ligand is intrinsically linked to the activity of STS. Inhibiting STS can block the proliferative signal initiated by E3S uptake. Numerous STS inhibitors have been developed, some of which are structural mimics of E3S designed to compete for the enzyme's active site. nih.govmdpi.com For example, estrone-3-O-methylthiophosphonate (E1-3-MTP) was shown to be a competitive inhibitor of estrone sulfatase in both placental and breast tumor preparations. researchgate.net
| Preparation | Enzyme | Inhibitor | Parameter | Value |
| Placental | Estrone Sulfatase | E1-3-MTP | Kᵢ | 14.6 µM researchgate.net |
| Breast Tumor | Estrone Sulfatase | E1-3-MTP | Kᵢ | 32.8 µM researchgate.net |
Table 2: Inhibition constants (Kᵢ) for the STS inhibitor E1-3-MTP.
E3S itself has a very low binding affinity for both estrogen receptor subtypes, ERα and ERβ, and is considered biologically inactive in this direct sense. wikipedia.orgoup.comnih.gov Its ability to influence cellular processes is almost entirely indirect, mediated by its uptake and subsequent conversion to estrone and estradiol. wikipedia.org The locally synthesized estradiol then binds to and activates estrogen receptors, which can enter the nucleus, regulate gene transcription, and promote the production of proteins that drive cell proliferation. drugbank.com
Therefore, while E3S does not directly act as a ligand for nuclear receptors, its role as a precursor makes it a crucial molecule in the signaling cascade that ultimately leads to ER activation in hormone-dependent cells. nih.govnih.gov The suppression of E3S uptake, for instance by inhibiting OATP transporters with compounds like bromosulfophthalein, has been shown to significantly inhibit the cell proliferation induced by E3S, but not the proliferation induced by estrone itself. nih.gov This demonstrates that targeting the initial uptake of the E3S ligand is a viable strategy to prevent downstream cellular effects.
Advanced Analytical Methodologies for Estrone 3 Sulfate Sodium Salt Research
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
While LC-MS is often preferred for its simpler sample preparation, GC-MS remains a powerful and widely available tool for steroid analysis. researchgate.net Traditionally, the analysis of conjugated steroids like Estrone (B1671321) 3-sulfate by GC-MS required a deconjugation step (enzymatic or chemical hydrolysis) to cleave the sulfate (B86663) group, followed by derivatization of the resulting free estrogen to make it volatile and thermally stable for gas chromatography. researchgate.netmst.dk
Innovative research has demonstrated that the deconjugation step for estrogen sulfates can be omitted. researchgate.net Studies have shown that estrogen sulfates, including Estrone 3-sulfate, can be directly derivatized and analyzed by GC-MS. researchgate.netresearchgate.net This is achieved using a silylating reagent mixture, such as N, O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) containing 1% trimethylchlorosilane (TMCS). researchgate.net During this single-step procedure, the sulfate group is quantitatively hydrolyzed, and the resulting free estrogen is simultaneously derivatized to its trimethylsilyl (B98337) (TMS) ether. researchgate.netnih.gov This finding represents a significant simplification of the sample preparation workflow, reducing time and the potential for analyte loss associated with separate hydrolysis steps. researchgate.net The proposed mechanism suggests that the derivatization reagent itself facilitates the cleavage of the sulfate bond under the thermal conditions of the reaction. researchgate.netresearchgate.net
The efficiency of the direct derivatization reaction is dependent on key experimental parameters, primarily temperature and time. researchgate.net Optimizing these conditions is critical to ensure complete conversion of the estrogen sulfate to its derivative, thereby maximizing analytical sensitivity and accuracy. nih.gov
Research into the direct analysis of Estrone 3-sulfate using BSTFA with 1% TMCS identified optimal conditions as heating at 80°C for 90 minutes. researchgate.net Studies examining the relationship between reaction conditions and derivatization efficiency showed that the yield of the derivatized product increases with both time and temperature. researchgate.net For example, increasing the temperature from 70°C to 80°C resulted in a higher deconjugation and derivatization efficiency over the same time period. researchgate.net In other GC-MS applications for steroids, optimization has also involved evaluating different derivatization agents and catalyst volumes to maximize reaction yields. nih.govmdpi.com
| Parameter | Condition Tested | Optimal Condition | Observation | Reference |
|---|---|---|---|---|
| Reagent | N, O-bis-(trimethylsilyl) trifluoroacetamide (BSTFA) + 1% trimethylchlorosilane (TMCS) | BSTFA + 1% TMCS | Enables direct derivatization without prior deconjugation. | researchgate.net |
| Temperature | 70°C and 80°C | 80°C | Higher temperature increased the rate and efficiency of the reaction. | researchgate.netresearchgate.net |
| Time | Varied up to 120 minutes | 90 minutes | Efficiency increased with time, reaching a plateau. | researchgate.netresearchgate.net |
Application of Radio-Labeled Tracers in Transport and Metabolic Studies
Radio-labeled versions of Estrone 3-sulfate are invaluable tools for investigating its transport across cell membranes and its metabolic fate. By tracing the movement and transformation of a radioactive molecule, researchers can identify specific transporter proteins and metabolic enzymes involved in its disposition.
Tritium-labeled Estrone 3-sulfate ([³H]-E1S) and Iodine-125-labeled analogues (e.g., 2-¹²⁵I-E1S) are commonly used. snmjournals.orgnih.gov These tracers have been instrumental in characterizing the roles of various transporters, including Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and the Breast Cancer Resistance Protein (BCRP), in the uptake and efflux of E1S in different cell and tissue models. snmjournals.orgnih.govphysiology.orgresearchgate.netresearchgate.net For example, studies using [³H]-E1S in Caco-2 cells identified OATP2B1 as the main apical uptake transporter and BCRP as a key efflux transporter. nih.gov In another study, 2-¹²⁵I-E1S was developed as a proof-of-concept imaging agent to demonstrate OATP-mediated uptake in breast cancer cells, revealing different transport kinetics between hormone-dependent and independent cell lines. snmjournals.org
Metabolic studies have also utilized radio-labeled tracers. Early research used Estrone 3-sulfate labeled with sulfur-35 (B81441) (³⁵S) to track its metabolism and excretion pathways in rats. osti.gov More recent studies have used ³H-labeled estradiol (B170435) to follow its conversion into various metabolites, providing insights into metabolic aberrations in disease states. oup.com These tracer studies provide fundamental data on transport kinetics (e.g., Kₘ and Vₘₐₓ) and metabolic conversions, which are essential for understanding the biological activity of estrogens.
| Radio-Labeled Tracer | Model System | Focus of Study | Key Findings / Transporters Identified | Reference |
|---|---|---|---|---|
| 2-¹²⁵I-E1S | MCF-7 & MDA-MB-231 breast cancer cells | Transport kinetics | Demonstrated OATP-mediated uptake with different efficiencies in the two cell lines. | snmjournals.org |
| [³H]-E1S | Caco-2 cells | Membrane transport mechanisms | Identified OATP2B1 (uptake) and BCRP (efflux) as key transporters. | nih.gov |
| [³H]-E1S | SOAT-transfected HEK293 cells | Transporter function | Verified sodium-dependent transport of E1S by the SOAT transporter. | semanticscholar.org |
| [³H]-E1S | Xenopus oocytes & CHO cells expressing mOat6 | Transporter characterization | Identified E1S as a substrate for the Oat6 transporter (Kₘ ≈ 45-110 µM). | physiology.org |
| E1S labeled with ³⁵S | Rats | Metabolism and excretion | Early study tracing the in vivo fate of E1S. | osti.gov |
| [³H]-E1S | OAT3-expressing cells | Transporter inhibition | Characterized OAT3-mediated uptake of E1S. | researchgate.net |
| [³H]-E1S | OAT4-expressing Xenopus oocytes | Transport properties | Characterized E1S transport via the OAT4 transporter. | researchgate.net |
Chromatographic and Spectroscopic Methods for Metabolite Profiling and Identification
The comprehensive analysis of Estrone 3-sulfate sodium salt (E1S) and its diverse metabolites necessitates the use of highly sensitive and specific analytical methodologies. The inherent complexity of biological matrices, coupled with the often low concentrations of these compounds, presents a significant analytical challenge. To address this, researchers rely on a combination of powerful separation techniques, primarily chromatography, and advanced detection methods, predominantly mass spectrometry and other spectroscopic approaches. These methods are crucial for accurately profiling and identifying the full spectrum of metabolites, providing deeper insights into estrogen metabolism. nih.govbiorxiv.org
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating E1S and its metabolites from complex biological samples and from each other. The choice of chromatographic technique is critical for achieving the resolution required for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the analysis of estrogen conjugates. scribd.com Reversed-phase HPLC, in particular, is frequently employed to separate estrogen sulfates. For instance, a method using an Ultrasphere Octyl column with a mobile phase of acetonitrile (B52724), methanol, and a buffer has been shown to resolve estrone sulfate from other related compounds in pharmaceutical formulations. scribd.com High-pressure liquid chromatography (HPLC) utilizing a strong anion exchanger column has also proven effective in separating mixtures of estrogen conjugates, including estrone sulfate and various glucuronidated forms, within 30 minutes. nih.gov The primary advantage of HPLC lies in its ability to handle the polar and non-volatile nature of sulfated and glucuronidated steroids without the need for derivatization prior to analysis. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is widely regarded as the gold standard for the quantification of E1S and its metabolites. nih.govnih.govnih.gov This hyphenated technique offers unparalleled specificity and sensitivity, allowing for the detection of estrogens at very low concentrations (pg/mL to fg/mL range) in biological fluids such as plasma, serum, and urine. nih.govnih.govresearchgate.net
Sample preparation for LC-MS/MS analysis is a critical step. Common procedures include simple protein precipitation using acetonitrile or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. scribd.comnih.gov In some methods, derivatization with reagents like dansyl chloride is used to enhance ionization efficiency and, consequently, detection sensitivity. nih.govuliege.be LC-MS/MS methods have been developed to simultaneously quantify E1S along with other steroids like estradiol, estrone, and progesterone (B1679170). nih.govresearchgate.net For example, one validated LC-MS method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for E1S in serum. nih.govuliege.be The use of stable isotope-labeled internal standards is a common practice in LC-MS/MS to ensure high accuracy and precision. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more common for conjugated steroids, GC-MS has also been utilized. nih.govnih.gov A significant drawback of GC-MS for analyzing compounds like E1S is that they are not sufficiently volatile for gas chromatography. Therefore, a derivatization step is mandatory to make them amenable to GC analysis. nih.gov An innovative approach has been described where estrogen sulfates are directly derivatized using N,O-bis-(trimethylsilyl) trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), bypassing the traditional deconjugation step. researchgate.net This allows the estrogen sulfates to be analyzed as their corresponding free estrogen derivatives. researchgate.net
Spectroscopic Identification and Quantification
Spectroscopic methods, used as detectors for chromatographic systems, provide the data necessary for the structural confirmation and quantification of metabolites.
Mass Spectrometry (MS): Mass spectrometry is the most powerful spectroscopic tool for metabolite identification in this context. When coupled with LC or GC, it provides molecular weight information and structural details through fragmentation patterns. Triple-quadrupole mass spectrometers operating in multiple reaction monitoring (MRM) mode are frequently used for targeted quantitative analysis due to their high selectivity and sensitivity. nih.govuliege.be High-resolution mass spectrometry (HRMS) offers even greater specificity and is invaluable for identifying unknown metabolites in untargeted steroidomics studies. researchgate.net The analysis of intact sulfate conjugates is typically performed using negative electrospray ionization (ESI), which is well-suited for these polar, anionic molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive structural elucidation of chemical compounds. It has been used to characterize synthesized estrogen conjugates and to study the interactions between estrogens and their receptors. oup.comresearchgate.netnih.gov While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the complete molecular structure, including the stereochemistry of the molecule. However, NMR is significantly less sensitive than MS and is generally not suitable for the direct analysis of endogenous metabolites in biological fluids unless they are present at high concentrations or have been isolated and purified in sufficient quantities. nih.gov
UV Spectrophotometry: UV spectrophotometry can be used for the quantification of estrogen sulfates, particularly in pharmaceutical formulations where concentrations are higher. scribd.com It can also be a necessary tool for accurately quantifying the amount of E1S in calibration standards, which may contain stabilizers and water. nih.gov
Integrated Metabolite Profiling
The combination of high-resolution chromatography and high-sensitivity spectroscopy allows for comprehensive metabolite profiling. An LC-MS/MS method using a polymer-based amino column (Asahipak NH2P series) in hydrophilic interaction liquid chromatography (HILIC) mode has been successfully applied to separate and detect a wide range of estradiol metabolic by-products, including various sulfate and glucuronide conjugates. shodex.com Such methods enable researchers to simultaneously measure a panel of parent estrogens and their metabolites, including those from the 2-, 4-, and 16-hydroxylation pathways, in a single analytical run. nih.govacs.org This provides a holistic view of estrogen metabolism.
The following data tables summarize typical parameters from published analytical methods for E1S and related compounds.
Table 1: Example of LC-MS/MS Parameters for Steroid Analysis This table is a representative example based on published data and illustrates typical analytical conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | LLOQ (ng/mL) | Reference |
|---|---|---|---|---|
| Estrone 3-sulfate (E1S) | - | - | 0.5 | nih.govuliege.be |
| Estrone (E1) | - | - | 0.002 | nih.govuliege.be |
| Estradiol (E2) | - | - | 0.002 | nih.govuliege.be |
| Progesterone (PRO) | - | - | 0.1 | nih.govuliege.be |
Note: Specific ion transitions are often proprietary or method-specific and are not always published. LLOQ refers to the Lower Limit of Quantification.
Table 2: Example of HPLC Retention Times for Estrogen Conjugates This table is a representative example based on published data and illustrates typical chromatographic separation.
| Compound | Retention Time (min) | Chromatographic System | Reference |
|---|---|---|---|
| Estrone sulfate | 58.33 | Reversed-phase, Ultrasphere Octyl Column | scribd.com |
| Equilin sulfate | - | Reversed-phase, Ultrasphere Octyl Column | scribd.com |
| 17α-dihydroequilin sulfate | - | Reversed-phase, Ultrasphere Octyl Column | scribd.com |
| Estrone-3-sulfate | ~2.0 | HILIC, Asahipak NH2P-40 2D | shodex.com |
| Estrone-3-glucuronide | ~6.5 | HILIC, Asahipak NH2P-40 2D | shodex.com |
Note: Retention times are highly dependent on the specific column, mobile phase, and other chromatographic conditions.
Theoretical and Computational Research on Estrone 3 Sulfate Sodium Salt
In Silico Modeling of Steroid Sulfatase and Sulfotransferase Interactions
The balance between the synthesis and hydrolysis of estrone (B1671321) 3-sulfate is critical for maintaining local estrogen homeostasis. This balance is controlled by two key enzymes: steroid sulfatase (STS), which hydrolyzes estrone 3-sulfate to the active estrone, and estrogen sulfotransferase (SULT1E1), which catalyzes the reverse reaction. nih.govfrontiersin.org Computational modeling has been instrumental in understanding how these enzymes recognize and process estrone 3-sulfate.
Steroid Sulfatase (STS): As a membrane-bound enzyme in the endoplasmic reticulum, obtaining a crystal structure of human STS was a significant challenge. researchgate.net Homology modeling has been employed to construct three-dimensional models of STS, providing a framework to investigate its active site and interaction with substrates and inhibitors. nih.gov These models have been crucial for performing molecular docking studies, which simulate the binding of ligands like estrone 3-sulfate and its mimics. nih.gov
Docking studies have helped to identify key amino acid residues within the putative catalytic region of STS. For instance, models show residues like His136, His290, Lys134, and Lys368 positioned near the catalytic formylglycine residue, with other residues coordinating a crucial magnesium ion. nih.gov These simulations confirm that active inhibitors and the natural substrate, estrone 3-sulfate, are positioned in the area of proposed catalysis, validating the predictive power of the models. nih.gov Such studies provide a structural basis for the observation that factors like hydrophobicity, charge, and the size of sulfate (B86663) surrogate groups influence the inhibitory potency of compounds targeting STS. nih.gov
Estrogen Sulfotransferase (SULT1E1): In contrast to STS, crystal structures for human SULT1E1 are available, offering a more precise template for computational studies. researchgate.net Modeling efforts for SULT1E1 focus on understanding the sulfuryl transfer reaction from the donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the estrogen acceptor. researchgate.net By superimposing the crystal structure of SULT1E1 complexed with the donor product (PAP) and the acceptor substrate (estradiol), researchers can model the complete ternary structure involving PAPS and the estrogen. researchgate.net These models provide a detailed view of the SN2-like in-line displacement reaction mechanism and have highlighted the catalytic role of specific residues, such as Ser137, in the process. researchgate.net
| Enzyme | Modeling Technique | Key Findings |
| Steroid Sulfatase (STS) | Homology Modeling, Molecular Docking | - Identification of key catalytic residues (e.g., His136, His290, Lys134, Lys368).- Confirmation of substrate/inhibitor binding in the active site.- Elucidation of structural requirements for inhibition (hydrophobicity, charge, size). nih.gov |
| Estrogen Sulfotransferase (SULT1E1) | X-ray Crystallography-based Modeling | - Visualization of the ternary complex with PAPS and estrogen.- Elucidation of the SN2-like sulfuryl transfer mechanism.- Identification of Ser137 as a key catalytic residue. researchgate.net |
Computational Prediction of Transport Mechanisms and Substrate Specificity
The entry of the hydrophilic estrone 3-sulfate anion into cells is not a passive process; it is mediated by specific transporter proteins. Organic Anion Transporting Polypeptides (OATPs) are a major family of transporters responsible for the cellular uptake of estrone 3-sulfate and other steroid conjugates. nih.govnih.gov Computational modeling has been pivotal in predicting the structure of these transporters and understanding the molecular basis of their substrate specificity.
Given the difficulty in crystallizing membrane transport proteins, homology models of OATPs, such as OATP1A2 and OATP1B1, have been constructed to explore their structure-function relationships. nih.gov These models predict the transmembrane helices and potential substrate-binding pockets. For OATP1A2, modeling has revealed conserved binding pockets and key positively charged residues that are crucial for the uptake of anionic substrates like estrone 3-sulfate. nih.gov
Docking simulations of estrone 3-sulfate into these OATP models suggest specific binding modes. For example, in OATP1A2, interactions between the substrate and residues like Arg168 have been predicted. nih.gov Furthermore, computational studies have been combined with site-directed mutagenesis experiments to validate these predictions. For OATP1B1, computer analysis identified transmembrane domain 2 as highly conserved. nih.govplos.org Subsequent experimental work confirmed that four amino acids within this domain (Asp70, Phe73, Glu74, and Gly76) are essential for the transport of estrone 3-sulfate. nih.govplos.org Kinetic analysis of mutants suggests that Asp70 likely interacts directly with the substrate, while Glu74 may stabilize the binding site. nih.govplos.org
| Transporter | Key Residues Identified via Modeling/Experiment | Role in Estrone 3-Sulfate Transport |
| OATP1A2 | Arg168 | Predicted to interact with the carboxylic group of substrates, playing a role in binding and uptake. nih.gov |
| OATP1B1 | Asp70, Phe73, Glu74, Gly76 | Located in transmembrane domain 2, these residues are essential for transport function. Asp70 is likely involved in direct substrate interaction, while others may be critical for structural integrity and stabilizing the binding site. nih.govplos.org |
Dynamic Simulations of Estrone 3-Sulfate Metabolic Fluxes in Cellular Systems
The net availability of active estrone within a cell is determined by the metabolic flux—the rate of conversion between estrone 3-sulfate and estrone. This flux is a dynamic process governed by the kinetic properties of STS and SULT1E1 and the cellular concentrations of substrates and cofactors. Computational kinetic models are used to simulate these dynamics and predict how the system responds to various perturbations.
While complex, system-wide dynamic simulations in human cells are still an emerging area, kinetic modeling has been successfully applied to understand the degradation of estrone 3-sulfate in other biological systems, such as agricultural soils. nih.gov In these studies, kinetic models, including single first-order and nonlinear biexponential models, were used to describe the deconjugation of estrone 3-sulfate into estrone. nih.gov The biexponential model, which accounts for a rapid initial degradation phase followed by a slower decline, often provides a better fit for the observed data, suggesting complex underlying processes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Enzyme Inhibitors
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. It has been extensively applied in the design and optimization of inhibitors for enzymes that metabolize estrone 3-sulfate, primarily steroid sulfatase (STS). nih.gov The goal of QSAR studies is to develop predictive models that can guide the synthesis of new, more potent inhibitors.
For STS inhibitors, QSAR models are built using a "training set" of compounds with known inhibitory activities (e.g., IC50 values). nih.govrjptonline.org The models identify key molecular descriptors—physicochemical properties such as lipophilicity, steric parameters (molecular size and shape), and electronic properties—that are correlated with inhibitory potency. nih.govnih.gov
Key findings from QSAR studies on STS inhibitors include:
Hydrophobicity: A crucial factor for STS inhibition. More lipophilic compounds often show better activity, likely because they can more effectively partition into the nonpolar environment of the enzyme's active site, which is located in the endoplasmic reticulum membrane. nih.gov
Steric and Shape Factors: The size and shape of the inhibitor are critical. The models can quantify the ideal dimensions for substituents on a given chemical scaffold to maximize interaction with the active site. nih.gov
Charge and Functional Groups: The presence of a negatively charged group, mimicking the sulfate moiety of the natural substrate, is generally favorable for optimal binding. nih.gov QSAR studies can also identify specific molecular fragments, such as fluorine or nitro groups, that enhance the activity of inhibitors. nih.govnih.gov
These models have been applied to both steroidal and non-steroidal scaffolds. nih.gov For example, QSAR has guided the development of potent non-steroidal inhibitors based on aryl sulfamate (B1201201) templates, leading to clinical candidates like Irosustat. mdpi.commdpi.com By predicting the activity of virtual or yet-to-be-synthesized compounds, QSAR accelerates the drug discovery process, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
| Compound Class | Key Descriptors from QSAR Studies | Implications for Inhibitor Design |
| Steroidal STS Inhibitors | Lipophilicity, Steric Bulk at C-17 | Optimizing lipophilicity and the size of substituents can enhance potency. nih.gov |
| Non-steroidal STS Inhibitors (Aryl Sulfamates) | Molecular Shape, Presence of Specific Fragments (e.g., F, NO2), Lipophilicity | The overall shape of the molecule is a strong determinant of activity. The addition of specific electron-withdrawing or halogen groups can increase inhibitory action. nih.govnih.gov |
Future Research Directions and Unanswered Questions
Elucidation of Novel Enzyme Systems in Estrone (B1671321) 3-Sulfate Metabolism
The conversion of estrone 3-sulfate to active estrogens like estradiol (B170435) is a critical step in various tissues. nih.gov While steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenases (17β-HSDs) are known to be key players, the full spectrum of enzymes involved in its metabolism is likely broader. immunotech.czresearchgate.netd-nb.info Future research should focus on identifying and characterizing novel enzyme systems that may contribute to the tissue-specific regulation of estrone 3-sulfate metabolism. For instance, the role of other cytochrome P450 enzymes, in addition to aromatase, and various phase II conjugation enzymes like UDP-glucuronosyltransferases (UGTs) and other sulfotransferases in the further metabolism of estrone and its downstream products warrants deeper investigation. immunotech.cz Understanding these alternative metabolic pathways could reveal new targets for therapeutic intervention in hormone-dependent diseases.
Identification of Additional Membrane Transporters for Estrone 3-Sulfate
The entry of the hydrophilic estrone 3-sulfate molecule into cells is a crucial rate-limiting step, mediated by specific transporters. wikipedia.org Several members of the organic anion-transporting polypeptide (OATP) family, including OATP1A2, OATP1B1, OATP1B3, OATP2B1, OATP3A1, and OATP4A1, have been identified as transporters of estrone 3-sulfate. nih.govwikipedia.orgnih.gov However, the complete repertoire of transporters involved in its uptake and efflux across different cell types and tissues remains to be fully elucidated.
Research indicates the involvement of the breast cancer resistance protein (BCRP) in the efflux of estrone 3-sulfate, and the organic solute transporter α/β (OSTα/β) may play a role in its basolateral transport. nih.gov Further studies are needed to identify and characterize other potential transporters, which could explain the observed tissue-specific differences in estrone 3-sulfate uptake and action. nih.govnih.gov Identifying these transporters is crucial for understanding the mechanisms of drug-hormone interactions and for designing targeted drug delivery systems.
Advanced Structural Biology Approaches for Enzyme-Ligand Complexes
A detailed understanding of the interactions between estrone 3-sulfate and the enzymes and transporters involved in its disposition requires high-resolution structural information. While some crystal structures of enzymes like estrogen sulfotransferase exist, there is a need for more advanced structural biology approaches to capture the dynamic nature of these interactions. nih.gov
Future research should employ techniques like cryo-electron microscopy (cryo-EM) and time-resolved crystallography to visualize enzyme-ligand and transporter-ligand complexes at various functional states. frontiersin.org These approaches can provide insights into the conformational changes that occur during substrate binding, catalysis, and product release. For example, studying the structure of OATP1B1 has identified key amino acids like Asp70, Phe73, Glu74, and Gly76 as being critical for estrone 3-sulfate transport. plos.orgnih.govusf.edu Further structural studies could reveal the precise molecular determinants of substrate specificity and transport mechanism, paving the way for the rational design of specific inhibitors or modulators.
Development of Innovative Analytical Probes for In Situ Research
To study the real-time dynamics of estrone 3-sulfate metabolism and transport within living cells and tissues, the development of innovative analytical probes is essential. Current methods often rely on radiolabeled compounds or endpoint measurements, which may not fully capture the spatial and temporal complexity of these processes. nih.govnih.govplos.org
Future efforts should focus on creating fluorescently-labeled analogs of estrone 3-sulfate or other sensitive probes that allow for real-time imaging and quantification. nih.gov The development of BODIPY-labeled estrogens is a promising step in this direction. nih.gov Such tools would enable researchers to visualize the subcellular localization of estrone 3-sulfate and its metabolites and to monitor enzyme and transporter activity in situ. Additionally, advanced mass spectrometry techniques, such as Flowing Atmospheric-Pressure Afterglow Mass Spectrometry (FAPA-MS), combined with selective extraction methods, could offer highly sensitive detection of estrone 3-sulfate and its metabolites in complex biological and environmental samples. creative-diagnostics.com An innovative gas chromatography-mass spectrometry (GC-MS) method that allows for the direct analysis of estrogen sulfates without the need for a deconjugation step has also been developed. researchgate.net
Comprehensive Assessment of Estrone 3-Sulfate's Environmental Fates and Biological Impacts
The release of estrogens and their conjugates into the environment through wastewater is a growing concern due to their potential to disrupt the endocrine systems of wildlife. nih.govmdpi.com While the environmental fate of unconjugated estrogens has been studied, the behavior of estrone 3-sulfate is less understood. acs.org It is known that sulfate (B86663) conjugates can be more resistant to degradation than their glucuronide counterparts. nih.govresearchgate.net
Future research must undertake a comprehensive assessment of the environmental persistence, transformation, and ultimate fate of estrone 3-sulfate. This includes studying its degradation by microbial communities in soil and water, its potential for bioaccumulation, and its ecotoxicological effects on various organisms. nih.govmdpi.com Understanding the deconjugation of estrone 3-sulfate back to its active form, estrone, in the environment is particularly critical for accurately assessing its environmental risk. mdpi.comresearchgate.net
Q & A
Q. What are the validated methods for quantifying estrone 3-sulfate sodium salt in biological matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. For example, radiolabeled estrone 3-sulfate (e.g., [³H]- or [¹⁴C]-isotopes) enables precise tracking in uptake assays, such as OATP2B1 transporter studies .
- Key parameters : Use uptake buffer (125 mM NaCl, 25 mM MES, pH 6) and subtract background uptake using parental (non-transfected) cells to isolate transporter-specific activity .
Q. How is estrone 3-sulfate sodium salt synthesized and characterized for experimental use?
- Synthesis : Sulfation of estrone at the 3-position using sulfotransferases (e.g., SULT1E1) or chemical sulfonation. Isotopic variants (e.g., deuterated or ¹³C-labeled forms) are synthesized for tracer studies .
- Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity (>95%) is critical for avoiding off-target effects in receptor-binding assays .
Q. What are the storage conditions to ensure stability of estrone 3-sulfate sodium salt?
- Storage : Lyophilized powder is stable at -20°C in desiccated form. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles, as sulfate ester bonds degrade under aqueous conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in estrone 3-sulfate’s role as an estrogen reservoir versus competitive inhibitor?
- Experimental design :
- Compare sulfatase-mediated conversion rates (e.g., steroid sulfatase STS) to free estrone in hormone-sensitive cell lines (e.g., MCF-7 breast cancer cells).
- Use competitive inhibition assays with OATP2B1 substrates (e.g., [³H]estrone 3-sulfate) to quantify IC₅₀ values for drug interactions .
- Data interpretation : Context-dependent effects arise from tissue-specific expression of sulfatases and transporters. For example, hepatic STS activity dominates conversion to bioactive estrogens, while intestinal OATP2B1 regulates systemic uptake .
Q. What advanced models analyze the environmental fate of estrone 3-sulfate sodium salt in agricultural systems?
- Methodology :
- Degradation studies : Spiked compost samples are analyzed via LC-MS/MS to track sulfate cleavage (e.g., conversion to free estrone) under aerobic/anaerobic conditions. Degradation half-lives range from 7–21 days, depending on microbial activity .
- Metabolite profiling : Quantify glucuronide and sulfate conjugates to assess persistence. For example, estrone 3-sulfate resists degradation longer than glucuronidated forms due to sulfate ester stability .
Q. How do isotopic variants (e.g., deuterated estrone 3-sulfate) improve pharmacokinetic studies?
- Applications :
- Tracer assays : [2,4,16,16-d₄]-estrone 3-sulfate enables differentiation from endogenous estrogen in plasma via mass-shift detection in LC-MS .
- Mechanistic studies : Isotope dilution assays quantify sulfotransferase activity in tissue homogenates, with corrections for matrix effects using internal standards (e.g., d₅-labeled estrone sulfate) .
Q. What experimental controls are critical for estrone 3-sulfate sodium salt uptake assays in transfected cell lines?
- Controls :
- Parental cell baseline : Measure non-specific uptake in OATP2B1-negative MDCKII cells to subtract background .
- Inhibitor validation : Use GFJ constituents (e.g., 6′,7′-dihydroxybergamottin) to confirm transporter-specific inhibition. IC₅₀ values should align with published ranges (e.g., 10–30 µM for bergamottin) .
- Protein normalization : Apply BCA assays to adjust uptake rates for cell monolayer density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
